N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
描述
属性
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)24-11-16(22)19-18-17(20-25-21-18)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGQBQPIRRCPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as other therapeutic applications.
- Molecular Formula : C19H17N3O4
- Molecular Weight : 351.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C
The biological activity of this compound primarily involves its interaction with various molecular targets that are crucial in disease pathways. The compound exhibits mechanisms such as:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : The compound disrupts bacterial lipid biosynthesis and other essential cellular processes .
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The structural modifications of the oxadiazole scaffold enhance its cytotoxicity against various cancer cell lines. Studies have shown that compounds with this scaffold can inhibit:
- Telomerase Activity
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
These interactions lead to reduced proliferation of cancer cells and increased apoptosis .
| Type of Cancer | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15.0 | Inhibition of HDAC |
| Lung Cancer | A549 | 12.5 | Telomerase inhibition |
| Colon Cancer | HCT116 | 10.0 | Thymidylate synthase inhibition |
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
Case Studies and Research Findings
Recent studies highlight the potential of this compound in various therapeutic contexts:
- Study on Anticancer Properties : A study published in Pharmaceutical Research demonstrated that derivatives of oxadiazoles exhibit selective cytotoxicity against cancer cells while sparing normal cells. The study found that specific structural features correlate with increased potency against breast and lung cancer cell lines .
- Antimicrobial Efficacy Study : Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of oxadiazole derivatives against multi-drug resistant strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating resistant infections .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with key structural analogs, highlighting substituent differences and molecular properties:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The bromophenoxy substituent (electron-withdrawing) in the bromo analog may reduce metabolic stability compared to the target compound’s 2-methylphenoxy group (electron-neutral).
- Steric effects: The 2-methylphenoxy group in the target compound introduces ortho-substitution steric hindrance, which could limit rotational freedom and enhance receptor binding specificity.
Pharmacological Activity Comparisons
Anticancer Activity
Acetamide derivatives with quinazoline-sulfonyl groups (e.g., compounds 38–40 in ) exhibit IC50 values <10 µM against HCT-116, MCF-7, and PC-3 cell lines . For example:
- Compound 40 (N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide): IC50 = 6.2 µM (MCF-7).
- Bromo analog (CAS 872868-33-2): No activity reported, but bromine’s bulkiness may reduce solubility, limiting bioavailability .
Antidiabetic Activity
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) in demonstrated blood glucose reduction in rat models (19.8–25.1% at 100 mg/kg). The target compound’s 2-methylphenoxy group may enhance binding to adenosine receptors or tyrosine phosphatase targets, though direct evidence is lacking .
Anti-Inflammatory and Anti-Exudative Activity
Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed anti-exudative activity comparable to diclofenac sodium. The target compound’s oxadiazole core could similarly modulate cyclooxygenase or lipoxygenase pathways .
常见问题
Q. Optimization Considerations :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) improve reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance cyclization yields .
- Temperature : Controlled heating (60–80°C) prevents side reactions during oxadiazole formation .
How is the structural integrity of this compound verified, and what analytical techniques are critical for characterization?
Basic Research Focus
Key methods include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.8–7.5 ppm range) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N-H bend at ~3468 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
Q. Advanced Validation :
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .
What in vitro biological models are suitable for evaluating this compound’s bioactivity, and how are contradictory results addressed?
Q. Advanced Research Focus
Q. Addressing Contradictions :
- Reproducibility Checks : Repeat assays under standardized conditions (pH, serum content) .
- Dose-Response Curves : Validate activity across multiple concentrations .
- Orthogonal Assays : Combine enzymatic and cellular assays to confirm target engagement .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Advanced Research Focus
Key modifications and their effects:
Q. Methodological Approach :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes .
- Parallel Synthesis : Generate libraries with systematic substituent variations .
What strategies resolve discrepancies in reported metabolic stability or toxicity profiles?
Q. Advanced Research Focus
Q. Data Reconciliation :
- Meta-Analysis : Aggregate results from multiple labs using platforms like PubChem .
- pH-Dependent Stability Tests : Evaluate hydrolytic degradation in simulated gastric fluid (pH 1.2–3.0) .
How can computational tools elucidate the mechanism of action for this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict ligand-protein binding stability (e.g., 100 ns simulations in GROMACS) .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors on the oxadiazole ring) .
Q. Validation :
- In Silico → In Vitro Correlation : Compare docking scores with experimental IC₅₀ values .
What methodologies assess the compound’s stability under varying storage and experimental conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) .
- Analytical Monitoring : Use HPLC-UV to track degradation products over time .
Q. Advanced Stability Profiling :
- Lyophilization : Test powder stability vs. solution-phase degradation .
- Excipient Compatibility : Screen with common stabilizers (e.g., mannitol, PVP) .
How do substituent electronic effects influence the compound’s reactivity in synthetic and biological contexts?
Q. Advanced Research Focus
Q. Experimental Design :
- Hammett Plots : Correlate σ values of substituents with reaction rates/bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
